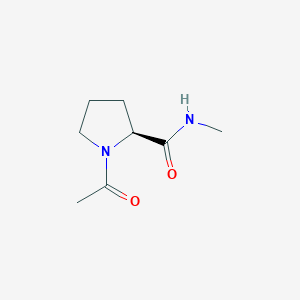

(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide

Overview

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including compounds similar to (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide, often involves innovative methodologies to achieve high yields and selectivity. For example, Smolobochkin et al. (2017) describe the synthesis of 2-arylpyrrolidine-1-carboxamides through an acid-catalyzed reaction, highlighting the use of mild reaction conditions and common solvents for efficient synthesis (Smolobochkin et al., 2017). Similarly, the work by Črček et al. (2012) on parallel synthesis of 2-substituted pyrrolidine derivatives underscores the practicality of solution-phase approaches for generating structurally diverse compounds (Črček et al., 2012).

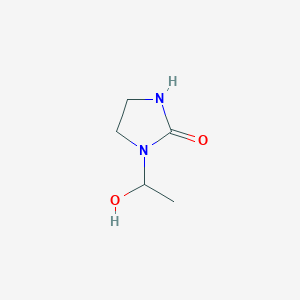

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is critical for understanding their chemical behavior and potential applications. Studies such as those by Tamazyan et al. (2007) provide insights into the conformation of the pyrrolidine ring and its interactions with other molecules, demonstrating the significance of hydrogen bonding in determining molecular arrangements (Tamazyan et al., 2007).

Chemical Reactions and Properties

Pyrrolidine derivatives engage in a variety of chemical reactions, reflecting their chemical properties. For instance, the study by Bald et al. (1975) explores the formation of carboxamides from free carboxylic acids and amines, highlighting the versatility of pyrrolidine compounds in chemical synthesis (Bald et al., 1975).

Physical Properties Analysis

The physical properties of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide, such as solubility, melting point, and stability, are essential for its application and handling. While specific studies focusing on these aspects for this compound were not identified, research on similar pyrrolidine derivatives can provide valuable insights.

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, acidity/basicity, and functional group behavior, is crucial for the application of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide in various domains. Research on similar compounds, such as the work by Singh and Umemoto (2011), which discusses the synthesis and application of fluoropyrrolidine derivatives, can shed light on the chemical properties relevant to (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide (Singh & Umemoto, 2011).

Scientific Research Applications

Stereochemistry and Pharmacological Profile

(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide is structurally related to a family of compounds known for their central nervous system activity, specifically those that facilitate memory processes and attenuate cognitive function impairments associated with various conditions. Research has highlighted the significance of stereochemistry in enhancing the pharmacological profile of such compounds. The design, synthesis, and exploration of biological activities of enantiomerically pure derivatives, including (R)-phenylpiracetam and its methyl derivative E1R, have shown the direct relationship between the configuration of stereocenters and their biological properties. These studies have underscored the pharmacological advantages of specific stereoisomers, emphasizing the necessity for drug substance purification to isolate the most effective enantiomer from less active ones (Veinberg et al., 2015).

Gastrointestinal Safety of COX-2 Inhibitors

In the context of gastrointestinal safety, cyclooxygenase-2 inhibitors (COX-2s) have been compared with nonselective non-steroidal anti-inflammatory drugs (NSAIDs) and placebos to assess their long-term use in treating arthritic and inflammatory conditions. Systematic reviews of randomized controlled trials have demonstrated that COX-2s are associated with significantly fewer gastroduodenal ulcers and clinically important ulcer complications, as well as fewer treatment withdrawals due to gastrointestinal symptoms, compared to nonselective NSAIDs. This suggests a potential application of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide derivatives in developing safer anti-inflammatory medications (Rostom et al., 2007).

Pharmacogenetics of Carboxylesterases

The pharmacogenetics of human carboxylesterase enzymes, which are crucial for the hydrolysis of ester and amide bonds in various pharmaceuticals, is another area of interest. Genetic variants of the CES1 and CES2 genes significantly influence the metabolism of drugs like dabigatran etexilate, methylphenidate, oseltamivir, imidapril, and clopidogrel. These findings highlight the clinical relevance of studying (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide and related compounds in the context of personalized medicine and drug metabolism (Merali et al., 2014).

N-acetylcysteine in Psychiatry

In psychiatry, the exploration of alternatives to traditional pharmacological therapies has led to an interest in compounds like N-acetylcysteine (NAC). NAC has emerged as a useful agent in treating psychiatric disorders due to its role beyond being a precursor to the antioxidant glutathione. It modulates glutamatergic, neurotropic, and inflammatory pathways, showing promising results in addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder. This opens up potential research avenues for (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide in psychiatric applications (Dean et al., 2011).

Role in Type 2 Diabetes

The role of carnitine and its derivatives, including acetyl-L-carnitine and propionyl-L-carnitine, in the development and management of type 2 diabetes has been reviewed. These compounds are involved in fatty acid metabolism and have antioxidant properties, suggesting that supplementation could be an effective management tool for the clinical course of type 2 diabetes. This indicates a potential area of research for (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide derivatives in metabolic disorders (Bene et al., 2018).

Safety And Hazards

- Toxicity : Assessing the toxicity profile is crucial for safe handling and potential therapeutic applications.

- Stability : Understanding its stability under different conditions (e.g., temperature, light, and humidity) is essential.

- Handling Precautions : Proper protective measures should be taken during synthesis and handling.

Future Directions

Future research could focus on:

- Biological Activity : Investigating its potential as a drug candidate or bioactive compound.

- Structure-Activity Relationship (SAR) : Exploring how structural modifications affect its properties.

- Pharmacokinetics : Studying its absorption, distribution, metabolism, and excretion.

properties

IUPAC Name |

(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-6(11)10-5-3-4-7(10)8(12)9-2/h7H,3-5H2,1-2H3,(H,9,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDXFAYSYVRXMF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941466 | |

| Record name | 1-Acetyl-N-methylpyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide | |

CAS RN |

19701-85-0 | |

| Record name | N-Acetylproline N-methylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019701850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-N-methylpyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)

![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)